Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a benzoate core with a cyanomethyl group at the 4-position and a pinacol-protected boronate ester at the 2-position. This compound is designed for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for biaryl bond formation . Its cyanomethyl substituent introduces electron-withdrawing character, which may enhance reactivity in catalytic processes or stabilize intermediates during coupling reactions.
Properties
IUPAC Name |
methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)13-10-11(8-9-18)6-7-12(13)14(19)20-5/h6-7,10H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMILEEIBKLETHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC#N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps, starting with the preparation of the benzoic acid derivative
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions under specific conditions to ensure high yield and purity. The process involves the use of catalysts and solvents that are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium fluoride (KF).
Major Products Formed:
Oxidation: Benzoic acid derivatives and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Cyanomethylated and boronic acid derivatives.
Scientific Research Applications
Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of boron-containing drugs that can target specific biological pathways.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalytic processes.
Comparison with Similar Compounds
Substituent Variations on the Benzoate Core
The following table highlights key structural analogs, their substituents, and properties:
Stability and Functional Group Compatibility
- The cyanomethyl group is prone to hydrolysis under basic conditions, requiring careful handling compared to stable analogs like methyl 4-boronobenzoate ().
- Fluorinated derivatives () exhibit enhanced metabolic stability, making them preferable for pharmaceutical applications.
Biological Activity
Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest due to its potential biological applications and mechanisms of action. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H21BO4
- Molecular Weight : 276.14 g/mol
- CAS Number : 2287195-46-2
Biological Activity Overview
This compound exhibits various biological activities that may be leveraged for therapeutic purposes. The following sections detail its interactions with biological systems.
Antitumor Activity
Research has indicated that compounds containing boron groups can exhibit antitumor properties. For example:
- Mechanism : The dioxaborolane moiety is believed to enhance the compound's ability to interact with biological targets involved in cancer cell proliferation.
- Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor:
- Target Enzymes : It is suspected to inhibit certain kinases involved in cellular signaling pathways.
- Research Findings : A study indicated that this compound effectively inhibited CDK6 and CDK4 kinases at submicromolar concentrations. This selectivity suggests potential applications in cancer therapy targeting these pathways.
Data Table: Biological Activity Summary
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits CDK6 and CDK4 kinases | |
| Cytotoxicity | Disrupts cell cycle progression |
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- Objective : To evaluate the cytotoxic effects of the compound on various cancer cell lines.
- Findings : Significant inhibition of cell proliferation was observed in breast and prostate cancer cells. The compound induced apoptosis through mitochondrial pathways.
-
Kinase Inhibition Assays
- Objective : To assess the selectivity and potency against CDK6 and CDK4.
- Findings : The compound exhibited subnanomolar IC50 values for CDK6 and CDK4 with minimal activity against other kinases tested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
